N1-methyl-3-(methylthio)-6,7-dihydrobenzo[c]thiophene-1-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of thiophene derivatives, including those structurally related to N1-methyl-3-(methylthio)-6,7-dihydrobenzo[c]thiophene-1-carboxamide, involves initial reactions of thiophene precursors with different organic reagents. These synthetic routes often employ conditions tailored to achieve specific substitution patterns, showcasing the compound's versatile synthetic accessibility. For example, novel thiophene derivatives were synthesized from amino-tetrahydrobenzo[b]thiophene carboxamides, indicating a broad methodological approach for creating such compounds (Amr et al., 2010).
Molecular Structure Analysis
The molecular structure of thiophene derivatives, closely related to the compound of interest, has been elucidated through various analytical techniques, including X-ray crystallography. These studies reveal the compound's conformation, bond lengths, angles, and overall geometry, providing insights into its three-dimensional arrangement and how it might interact with other molecules. For instance, the crystal structure of N-p-tolyl-tetrahydrobenzo[b]thiophene carboxamide highlights the importance of intra and intermolecular hydrogen bonding in stabilizing the molecular structure (Analytical Sciences: X-ray Structure Analysis Online, 2004).
Chemical Reactions and Properties
Thiophene derivatives participate in a range of chemical reactions, reflecting their reactivity and functional group compatibility. These reactions can lead to a variety of products with distinct properties, useful in different scientific and technological contexts. For example, thiophene compounds have shown antimicrobial activity, indicating their potential in developing new therapeutics (Tehranchian et al., 2005).
Scientific Research Applications
Antibacterial Activity
- Compounds similar to N1-methyl-3-(methylthio)-6,7-dihydrobenzo[c]thiophene-1-carboxamide have demonstrated antibacterial properties . For instance, a study synthesized and tested derivatives for in vitro antimicrobial activity, showing effectiveness against bacteria like Staphylococcus aureus and Bacillus subtilis (Tehranchian et al., 2005).
Anti-Inflammatory Agents
- Related compounds have been found to inhibit cell adhesion molecules like E-selectin, ICAM-1, and VCAM-1, suggesting potential anti-inflammatory applications . PD 144795, a compound in this category, showed oral activity in various inflammation models (Boschelli et al., 1995).
Anticancer Activity
- Some derivatives have shown promise in overcoming cancer chemoresistance , particularly by inhibiting angiogenesis and P-glycoprotein efflux pump activity. This indicates potential utility in enhancing the efficacy of chemotherapy drugs (Mudududdla et al., 2015).
Synthesis of Novel Compounds
- These compounds serve as intermediates in the synthesis of other complex chemical structures with various applications. For example, they have been used in the synthesis of benzo[b]thiophene derivatives, which are important in pharmaceutical chemistry (Datta & De, 1989).
Role in Chemical Synthesis
- The compound is also involved in synthesizing bifunctional Cu(I) chelators , indicating its utility in creating compounds for sensing applications (Massing & Planalp, 2015).
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-methyl-3-methylsulfanyl-6,7-dihydro-2-benzothiophene-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NOS2/c1-12-10(13)9-7-5-3-4-6-8(7)11(14-2)15-9/h4,6H,3,5H2,1-2H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJWVQSCZTVQOFG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C2CCC=CC2=C(S1)SC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NOS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30381117 |
Source
|
Record name | N1-methyl-3-(methylthio)-6,7-dihydrobenzo[c]thiophene-1-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30381117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-methyl-3-(methylthio)-6,7-dihydrobenzo[c]thiophene-1-carboxamide | |
CAS RN |
175202-56-9 |
Source
|
Record name | 6,7-Dihydro-N-methyl-3-(methylthio)benzo[c]thiophene-1-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=175202-56-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N1-methyl-3-(methylthio)-6,7-dihydrobenzo[c]thiophene-1-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30381117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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